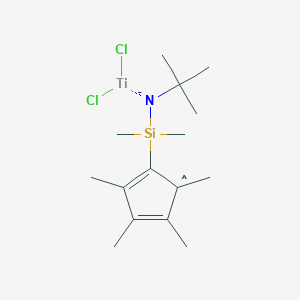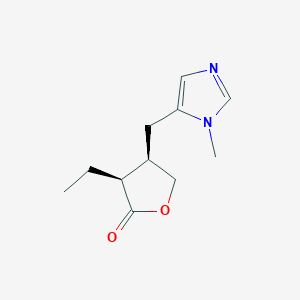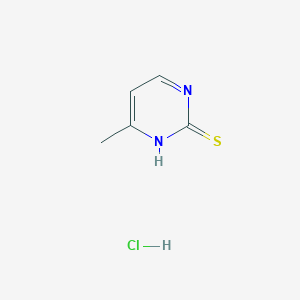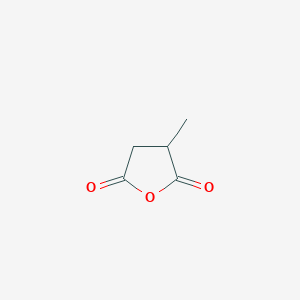
2-メトキシ-4-ニトロアニリン
概要
説明
2-Methoxy-4-nitroaniline is an organic compound with the molecular formula C7H8N2O3. It is a yellow to orange crystalline powder that is widely used in various industries, particularly in the production of dyes, pharmaceuticals, and specialty chemicals. The compound is known for its vibrant colors, making it desirable for dyeing textiles, leather goods, and paper products .
科学的研究の応用
2-Methoxy-4-nitroaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: The compound is used in studies involving enzyme induction and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of certain pharmaceuticals.
Industry: The compound is used in the dyeing of textiles, leather goods, and paper products. .
作用機序
Target of Action
2-Methoxy-4-nitroaniline is a versatile compound widely used in various industries. It serves as an intermediate for organic synthesis, particularly in the production of dyes and pharmaceuticals . It also finds application in polymer chemistry as a monomer or building block for producing polymers with desired properties .
Mode of Action
The compound participates in diverse reactions, such as coupling and condensation, enabling the synthesis of new compounds . In the dye industry, 2-Methoxy-4-nitroaniline acts as a diazo component for synthesizing azo dyes .
Biochemical Pathways
The metabolism of 2-methoxy-4-nitroaniline (MNA) occurs via the hydroxylation of the phenyl ring to form 6-hydroxy MNA . The nitro group undergoes enzymatic reduction, generating nitrosamines, which are known to be cytotoxic and potentially carcinogenic .
Pharmacokinetics
The pharmacokinetics of 2-methoxy-4-nitroaniline were investigated in rats, mice, and humans. Following oral administration to rats, the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours . Urinary excretion rates were similar across all dose levels, with 56-60% excreted within the first 24 hours . Fecal excretion accounted for approximately 10-12% of the radioactivity . The highest tissue/blood ratios (TBR) were observed in the liver, while low TBR values were generally found in other tissues . Overall, the pharmacokinetic profile of 2-Methoxy-4-nitroanilin suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance, with some differences observed between species and sexes .
Result of Action
The toxicity of 2-Methoxy-4-nitroaniline is primarily attributed to its metabolism within biological systems, leading to the formation of reactive intermediates. These intermediates can cause oxidative stress, resulting in cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-4-nitroaniline. For instance, sunlight can interact with yellow tattoo pigments, releasing 2-methoxy-4-nitroaniline . Occupational exposure to dye dust during processing and handling poses the greatest risk of exposure . Inhalation or dermal exposure to dye dust can lead to asthma, eczema, and allergic responses .
生化学分析
Biochemical Properties
2-Methoxy-4-nitroaniline participates in diverse reactions, such as coupling and condensation, enabling the synthesis of new compounds . It also finds application in polymer chemistry as a monomer or building block for producing polymers with desired properties . The metabolism of 2-methoxy-4-nitroaniline occurs via the hydroxylation of the phenyl ring to form 6-hydroxy MNA in Harlan Sprague Dawley rats and B6C3F (1)/N mice .
Cellular Effects
The toxicity of 2-methoxy-4-nitroaniline has not been extensively studied, but it is known to undergo in vivo metabolism into 4-nitrophenol, which has potential hepatotoxicity and can affect the immune system .
Molecular Mechanism
It is known that it undergoes metabolic transformation in the body, particularly in the liver, where it is hydroxylated to form 6-hydroxy MNA .
Temporal Effects in Laboratory Settings
The pharmacokinetics of 2-methoxy-4-nitroaniline were investigated in rats, mice, and humans . Following oral administration to rats, the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours
Dosage Effects in Animal Models
In animal models, the effects of 2-methoxy-4-nitroaniline appear to be dose-dependent . For example, in female mice, decreased body weight and absolute kidney weight were observed at high doses of 10,000 ppm MNA . In male mice, absolute and relative liver weights were increased at doses ranging from 2,500-5,000 ppm and 1250-10,000 ppm MNA, respectively .
Metabolic Pathways
The metabolism of 2-methoxy-4-nitroaniline occurs via the hydroxylation of the phenyl ring to form 6-hydroxy MNA
Transport and Distribution
Its pharmacokinetics suggest predominant urinary excretion and low tissue distribution .
準備方法
Synthetic Routes and Reaction Conditions: 2-Methoxy-4-nitroaniline is typically synthesized using 2-aminoanisole as the starting material. The synthesis involves three main steps:
Acylation: The amino group of 2-aminoanisole is protected by acylation using an acylating agent such as acetic anhydride.
Nitration: The acylated product undergoes nitration using concentrated nitric acid to introduce the nitro group.
Hydrolysis: The nitrated product is then hydrolyzed using concentrated hydrochloric acid to yield 2-Methoxy-4-nitroaniline.
Industrial Production Methods: In industrial settings, the production of 2-Methoxy-4-nitroaniline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired compound .
化学反応の分析
Types of Reactions: 2-Methoxy-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling and Condensation: The compound can participate in coupling and condensation reactions to form new compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines.
Coupling and Condensation: Various coupling agents and catalysts.
Major Products Formed:
Reduction: 2-Methoxy-4-phenylenediamine.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Coupling and Condensation: Complex organic molecules used in dyes and pharmaceuticals.
類似化合物との比較
4-Methoxy-2-nitroaniline: Similar structure but with different positioning of the methoxy and nitro groups.
2-Methoxy-5-nitroaniline: Another isomer with the nitro group in the 5-position.
4-Nitro-o-anisidine: Another name for 2-Methoxy-4-nitroaniline
Uniqueness: 2-Methoxy-4-nitroaniline is unique due to its specific positioning of the methoxy and nitro groups, which imparts distinct chemical and physical properties. Its ability to induce CYP1A2 and participate in diverse chemical reactions makes it valuable in various research and industrial applications .
特性
IUPAC Name |
2-methoxy-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBHRNIWBGTNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038700 | |
| Record name | 2-Methoxy-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0038700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Deep yellow solid; [NTP] Powder; [Alfa Aesar MSDS] | |
| Record name | Benzenamine, 2-methoxy-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-4-nitroaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19634 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
97-52-9 | |
| Record name | 2-Methoxy-4-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHOXY-4-NITROANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-methoxy-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0038700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-o-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-4-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPU26P1846 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















